1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid
Description
The compound 1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid (CAS: 2059927-69-2) is a pyrrolidine derivative with a molecular formula of C₁₂H₁₉N₃O₂ and a molecular weight of 237.30 g/mol . Its structure features:
- A pyrrolidine ring substituted at position 2 with a carboxylic acid group.
- A 1-methyl-1H-pyrrol-3-yl substituent at position 1 of the pyrrolidine ring.
- A [(methylamino)methyl] group at position 4.
Its structural complexity, combining pyrrolidine, pyrrole, and methylamino motifs, makes it a candidate for studying bioactive molecules, particularly in medicinal chemistry.
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
5-(methylaminomethyl)-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-13-7-9-3-4-11(12(16)17)15(9)10-5-6-14(2)8-10/h5-6,8-9,11,13H,3-4,7H2,1-2H3,(H,16,17) |
InChI Key |
JJBDBLIGNSJKGA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC(N1C2=CN(C=C2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by the construction of the pyrrolidine ring. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or nucleophiles can be used under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related analogs, emphasizing substituents, molecular properties, and synthetic
Research Findings and Structural Insights
Key Structural Differences
Core Heterocycles :
- The target compound’s pyrrolidine ring contrasts with fused systems like pyrrolo-pyridine (e.g., 10a ) or pyrazolo-pyrimidine derivatives (e.g., compounds) . Pyrrolidine offers conformational flexibility, while fused rings enhance rigidity and π-π stacking.
Functional Groups :
- The carboxylic acid at position 2 in the target compound differs from the 5-oxo group in analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid . Carboxylic acids enhance solubility and metal-binding capacity, whereas ketones may reduce polarity.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via multi-step routes involving nitration, alkylation, and reductive amination. For example, analogous pyrrolidine-carboxylic acids are synthesized by reacting 5-amino-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one with appropriate carbonyl reagents under controlled pH and temperature (e.g., 60–80°C, inert atmosphere) . Key considerations:
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Nitration-Alkylation | 65–75 | 92–95 | N₂ atmosphere, DMF, 70°C | |
| Reductive Amination | 55–60 | 88–90 | NaBH₃CN, MeOH, RT |
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing structural integrity?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methylamino-methyl at C5: δ 2.8–3.2 ppm for –CH₂–NH–CH₃) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = calculated for C₁₂H₂₀N₃O₂) .
- X-ray Diffraction (XRD) : Resolves stereochemistry; analogous compounds show chair conformation in pyrrolidine rings .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%) .
Q. How can computational chemistry predict reactivity and stability under varying conditions?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) model transition states to predict regioselectivity in alkylation steps .
- Solubility Prediction : COSMO-RS simulations estimate logP (~1.2) and aqueous solubility (0.5–1.2 mg/mL) .
- Degradation Pathways : Molecular dynamics (MD) simulations identify hydrolysis-prone sites (e.g., methylamino group at pH < 3) .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges during synthesis?
Methodological Answer:
- Chiral Catalysts : Use of (R)-BINAP ligands in asymmetric hydrogenation ensures enantiomeric excess (>90% ee) for the pyrrolidine ring .
- Crystallography : Single-crystal XRD confirms absolute configuration (e.g., 2S,5R stereochemistry in analogous compounds) .
- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) separate diastereomers with resolution factors >1.5 .
Q. How does the methylamino-methyl substituent influence physicochemical properties and bioactivity?
Methodological Answer:
Q. What methodologies optimize reaction pathways to minimize byproducts in scale-up?
Methodological Answer:
- Design of Experiments (DoE) : Taguchi arrays optimize temperature, solvent ratio, and catalyst loading to reduce impurities (<2%) .
- Flow Chemistry : Continuous reactors (microfluidic chips) enhance heat/mass transfer, reducing side products (e.g., dimerization byproducts) .
- In-situ Analytics : FTIR monitors intermediate formation (e.g., imine intermediates at 1650 cm⁻¹) for real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
